molecular formula C19H17N2S+ B14707368 Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- CAS No. 24144-08-9

Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-

Cat. No.: B14707368
CAS No.: 24144-08-9
M. Wt: 305.4 g/mol
InChI Key: XRXJDLHDDHBJOJ-UHFFFAOYSA-N
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Description

Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- is a heterocyclic aromatic compound It is known for its unique structure, which combines a quinolinium ring with a benzothiazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- typically involves the condensation of 1-methylquinolinium salts with 3-methyl-2(3H)-benzothiazolylidene derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This interaction is facilitated by the planar structure of the quinolinium ring, which allows it to insert between DNA base pairs. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

  • Quinolinium, 4-[(Z)-(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-propyl-
  • Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzoxazolylidene)methyl]-

Uniqueness

Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- is unique due to its specific combination of quinolinium and benzothiazolylidene moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

24144-08-9

Molecular Formula

C19H17N2S+

Molecular Weight

305.4 g/mol

IUPAC Name

3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole

InChI

InChI=1S/C19H17N2S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19/h3-13H,1-2H3/q+1

InChI Key

XRXJDLHDDHBJOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C

Origin of Product

United States

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